molecular formula C5H10O3 B029391 2-Methyl-3-hydroxybutyric acid CAS No. 473-86-9

2-Methyl-3-hydroxybutyric acid

Cat. No. B029391
CAS RN: 473-86-9
M. Wt: 118.13 g/mol
InChI Key: VEXDRERIMPLZLU-UHFFFAOYSA-N
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Description

2-Methyl-3-hydroxybutyric acid is a 3-hydroxy monocarboxylic acid that is butyric acid which is substituted by a methyl group and a hydroxy group at positions 2 and 3, respectively . It is functionally related to a butyric acid . It is a conjugate acid of a 2-methyl-3-hydroxybutyrate .


Synthesis Analysis

In a study, microwave energy was used instead of conventional heating to transform poly-3-hydroxybutyrate (PHB) into methyl 3-hydroxybutyrate (Me-3HB) in acidified methanol (H2SO4, 10%, v/v) mixture in less than 4 min at 10% microwave power .


Molecular Structure Analysis

The molecular formula of 2-Methyl-3-hydroxybutyric acid is C5H10O3 . The IUPAC name is 3-hydroxy-2-methylbutanoic acid . The InChI is InChI=1S/C5H10O3/c1-3 (4 (2)6)5 (7)8/h3-4,6H,1-2H3, (H,7,8) . The InChIKey is VEXDRERIMPLZLU-UHFFFAOYSA-N . The Canonical SMILES is CC (C ©O)C (=O)O .


Chemical Reactions Analysis

While there is limited information available on the specific chemical reactions involving 2-Methyl-3-hydroxybutyric acid, it is known that it is involved in the metabolism of certain organisms .

Scientific Research Applications

Production of Bioplastics

2-Methyl-3-hydroxybutyric acid is used in the production of bioplastics, specifically Polyhydroxybutyrate (PHB). PHB is a biopolymer formed by some microbes in response to excess carbon sources or essential nutrient depletion . It is entirely biodegradable into CO2 and H2O under aerobic and anaerobic conditions .

Medicine and Pharmacy

Due to its biocompatibility and non-toxic nature, PHB, which is produced from 2-Methyl-3-hydroxybutyric acid, has several applications in medicine and pharmacy .

Agriculture

PHB, derived from 2-Methyl-3-hydroxybutyric acid, is also used in agriculture . The exact applications in this field are not specified in the source, but bioplastics are generally used for mulching, seed coating, and controlled release of fertilizers and pesticides.

Food Packaging

The biocompatibility and non-toxic nature of PHB make it suitable for food packaging applications . Bioplastics like PHB are used to make various types of food packaging materials, including films, containers, and cutlery.

Therapeutic Effects on Alzheimer’s Disease

Methyl 3-hydroxybutyrate, an alternative energy source for cells with impaired metabolic function, has been reported to have therapeutic effects on Alzheimer’s disease .

Inhibition of Apoptosis

In addition to its therapeutic effects on Alzheimer’s disease, Methyl 3-hydroxybutyrate has also been reported to inhibit apoptosis , the process of programmed cell death.

Exercise and Obesity

The ketone body d-3HB, which is related to 2-Methyl-3-hydroxybutyric acid, has been used in exercise and obesity-related metabolic complications .

Anti-Inflammatory Effects

In adipocytes, cells of the immune system, and some epithelial cells, 3-OHB (a form of 2-Methyl-3-hydroxybutyric acid) binds to hydroxyl-carboxylic acid receptor 2 (HCAR 2), thereby effectively imposing a negative feedback mechanism inhibiting lipolysis and possibly also exerting antiatherogenic and anti-inflammatory effects .

Future Directions

While there is limited information available on the future directions of research into 2-Methyl-3-hydroxybutyric acid, it is known that β-hydroxybutyrate, a similar compound, has potential therapeutic applications in the treatment or prevention of human diseases .

properties

IUPAC Name

3-hydroxy-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXDRERIMPLZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861980
Record name 3-Hydroxy-2-methylbutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methyl-3-hydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000354
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methyl-3-hydroxybutyric acid

CAS RN

473-86-9
Record name 3-Hydroxy-2-methylbutyric acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-hydroxybutyric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-methylbutanoic acid
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Record name 2-Methyl-3-hydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000354
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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